tert-Butyl diazoacetate

Catalog No.
S678431
CAS No.
35059-50-8
M.F
C₆H₁₀N₂O₂
M. Wt
142.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl diazoacetate

CAS Number

35059-50-8

Product Name

tert-Butyl diazoacetate

IUPAC Name

tert-butyl 2-diazoacetate

Molecular Formula

C₆H₁₀N₂O₂

Molecular Weight

142.16 g/mol

InChI

InChI=1S/C6H10N2O2/c1-6(2,3)10-5(9)4-8-7/h4H,1-3H3

InChI Key

JBVSBLLOZVDAAZ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)C=[N+]=[N-]

Synonyms

2-Diazo-acetic Acid 1,1-Dimethylethyl Ester; (tert-Butoxycarbonyl)diazomethane;

Canonical SMILES

CC(C)(C)OC(=O)C=[N+]=[N-]

Cyclopropanation Reactions:

  • t-BD serves as a crucial precursor in the formation of cyclopropane rings, three-membered carbon structures with unique properties.
  • It reacts with various alkenes (compounds containing carbon-carbon double bonds) in the presence of a catalyst to form cyclopropane derivatives.
  • This reaction, known as cyclopropanation, is employed in the synthesis of complex organic molecules with diverse applications, including pharmaceuticals and natural products.
  • For instance, a study published in the journal Tetrahedron [] demonstrates the use of t-BD in the highly enantioselective cyclopropanation of styrene derivatives using a chiral cobalt(III) complex as a catalyst.

Carbene Insertion Reactions:

  • t-BD can act as a source of carbenes, highly reactive intermediates containing a divalent carbon atom.
  • Under certain conditions, these carbenes can insert themselves into various C-H bonds, forming new carbon-carbon bonds.
  • This ability allows for the introduction of functional groups into organic molecules, leading to the synthesis of diverse compounds with tailored properties.
  • An example of this application can be found in a study published in Organic Letters [], which describes the copper(I)-catalyzed synthesis of 2-vinylcyclopropa[b]indolines from 2-vinylindoles using t-BD as a carbene precursor.

Aziridine Formation:

  • t-BD participates in the synthesis of aziridines, three-membered ring structures containing one nitrogen atom.
  • This reaction involves the reaction of t-BD with imines (compounds containing a carbon-nitrogen double bond) to form aziridine derivatives.
  • Aziridines are valuable building blocks in organic synthesis and find applications in the development of pharmaceuticals and other biologically active molecules.

tert-Butyl diazoacetate is a diazo compound with the molecular formula C6H10N2O2C_6H_{10}N_2O_2 and a CAS number of 35059-50-8. It is characterized by the presence of a diazo group (N2-N_2) attached to a tert-butyl ester, specifically the acetate group. This compound is typically a yellowish liquid that is sensitive to heat and light, making it necessary to handle with care. Its structure allows it to participate in various organic transformations, making it a valuable reagent in synthetic chemistry .

t-BuDA is a hazardous compound due to its diazo functionality. It is a shock-sensitive explosive and can decompose violently under various conditions, including heat, light, or contact with acids or bases []. It is also suspected to be toxic and may irritate skin and eyes upon contact.

tert-Butyl diazoacetate is versatile in organic synthesis, participating in several key reactions:

  • Cyclopropanation: It can react with alkenes to form cyclopropanes, which are three-membered cyclic compounds .
  • Insertion Reactions: The diazo group can insert into various bonds, facilitating the formation of new carbon-carbon bonds .
  • Aziridine Formation: It can also be used to synthesize aziridines, which are three-membered nitrogen-containing heterocycles .

These reactions are significant for constructing complex organic molecules and are widely utilized in pharmaceutical and materials chemistry.

Several methods exist for synthesizing tert-butyl diazoacetate:

  • Diazotization of tert-butyl N-nitroso-N-acetylglycinate: This method involves treating the nitroso compound with an appropriate reagent to generate the diazo compound .
  • Alkaline Decomposition: Another method involves the alkaline decomposition of tert-butyl N-nitroso-N-acetylglycinate, which leads to the formation of tert-butyl diazoacetate .
  • From tert-butyl acetoacetate: A more cost-effective approach starts from tert-butyl acetoacetate, where diazo transfer occurs followed by retro-Claisen rearrangement .

These methods highlight the compound's accessibility and versatility in synthetic applications.

tert-Butyl diazoacetate finds numerous applications in organic synthesis:

  • Synthetic Intermediates: It serves as a precursor for various organic compounds, particularly in the synthesis of complex molecules used in pharmaceuticals and agrochemicals.
  • Reagent in Organic Transformations: Its ability to facilitate cyclopropanation and aziridine formation makes it valuable for constructing diverse chemical architectures .
  • Research Tool: In academic research, it is often employed in studies involving reaction mechanisms and synthetic methodologies.

Interaction studies involving tert-butyl diazoacetate primarily focus on its reactivity with different substrates. For instance, it has been shown to react effectively with arylamines and imines in highly enantioselective three-component reactions, leading to the efficient synthesis of α,β-bis(arylamino) acids . Such studies underscore its utility as a reactive intermediate in complex organic transformations.

Several compounds share structural or functional similarities with tert-butyl diazoacetate. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
DiazoacetamideDiazo compoundContains an amide group; used in peptide synthesis
Phenyl diazoacetateDiazo compoundMore reactive due to phenyl group; used in electrophilic reactions
Ethyl diazoacetateDiazo compoundSimilar reactivity but lower steric hindrance than tert-butyl
tert-Butyl nitrosoacetateNitroso compoundContains a nitroso group; different reactivity profile

tert-Butyl diazoacetate is unique due to its bulky tert-butyl group, which influences its reactivity and selectivity in organic transformations compared to other similar compounds.

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H350 (100%): May cause cancer [Danger Carcinogenicity];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Dates

Modify: 2023-08-15
Hashimoto et al. Generation and exploitation of acyclic azomethine imines in chiral Bronsted acid catalysis. Nature Chemistry, doi: 10.1038/nchem.1096, published online 22 July 2011 http://www.nature.com/nchem

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